Tricarbethoxygallic acid

Description

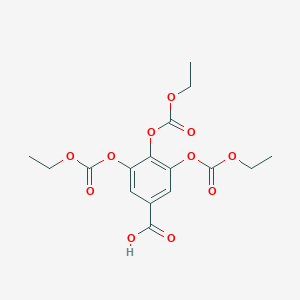

Tricarbethoxygallic acid is an ester derivative of gallic acid (3,4,5-trihydroxybenzoic acid), where the three hydroxyl (-OH) groups on the aromatic ring are replaced by ethyl ester (-O-CO-OCH₂CH₃) groups. This structural modification enhances its lipophilicity and alters its chemical reactivity compared to the parent compound. For instance, tricarballylic acid (1,2,3-propanetricarboxylic acid) shares a tri-carboxylate backbone but lacks the aromatic ester groups present in this compound . The esterification process, as seen in ethyl esters like Ethyl Trichloroacetate and Ethyl acrylate (), typically reduces polarity and increases solubility in organic solvents, suggesting similar behavior for this compound .

Properties

CAS No. |

5701-13-3 |

|---|---|

Molecular Formula |

C16H18O11 |

Molecular Weight |

386.31 g/mol |

IUPAC Name |

3,4,5-tris(ethoxycarbonyloxy)benzoic acid |

InChI |

InChI=1S/C16H18O11/c1-4-22-14(19)25-10-7-9(13(17)18)8-11(26-15(20)23-5-2)12(10)27-16(21)24-6-3/h7-8H,4-6H2,1-3H3,(H,17,18) |

InChI Key |

QNGKNXQWCLCEOX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC1=CC(=CC(=C1OC(=O)OCC)OC(=O)OCC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricarbethoxygallic acid can be synthesized through the esterification of gallic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating gallic acid with ethanol and sulfuric acid under reflux conditions to form the ethyl ester derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the ethoxycarbonyl groups may be converted to carboxyl groups.

Reduction: Reduction reactions can convert the ethoxycarbonyl groups back to hydroxyl groups.

Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: The major products are carboxylic acids.

Reduction: The major products are alcohols.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Tricarbethoxygallic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

Biology: It serves as a model compound for studying the interactions of polyphenolic compounds with biological systems.

Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tricarbethoxygallic acid involves its ability to donate hydrogen atoms, thereby neutralizing free radicals. This antioxidant activity is attributed to the presence of multiple ethoxycarbonyl groups, which can stabilize the resulting radicals. Additionally, it can interact with various molecular targets, including enzymes and receptors, to modulate biological pathways.

Comparison with Similar Compounds

Tricarballylic Acid (1,2,3-Propanetricarboxylic Acid)

Tricarballylic acid (CAS 99-14-9) is a linear tricarboxylic acid with three -COOH groups, structurally distinct from Tricarbethoxygallic acid’s aromatic esterified framework. Key differences include:

- Solubility : Tricarballylic acid is highly water-soluble due to its polar carboxyl groups, whereas this compound’s ester groups likely reduce aqueous solubility .

- Biological Role : Tricarballylic acid is a TCA cycle inhibitor and has been implicated in metabolic regulation , while this compound’s ester groups may limit its biological activity unless hydrolyzed.

- Applications : Tricarballylic acid is used in chelation and polymer synthesis, whereas this compound could serve as a precursor in organic synthesis or coatings due to its ester stability .

Table 1: Structural and Functional Comparison

Gallic Acid and Its Derivatives

Gallic acid (3,4,5-trihydroxybenzoic acid) is the precursor to this compound. Key contrasts:

- Reactivity : Gallic acid’s hydroxyl groups participate in oxidation and chelation reactions, while its esterified form is more stable and less reactive under acidic conditions .

- Applications : Gallic acid is used in antioxidants and pharmaceuticals, whereas this compound’s ester groups may enhance its utility in polymer crosslinking or as a plasticizer .

Aliphatic Ethyl Esters (e.g., Ethyl Trichloroacetate)

Ethyl esters in (e.g., Ethyl Trichloroacetate, Ethyl acrylate) share ester functional groups but lack aromaticity. Comparisons include:

- Stability : Aromatic esters (this compound) may exhibit greater thermal stability than aliphatic esters due to resonance effects.

- Toxicity: Aliphatic halogenated esters (e.g., Ethyl Trichloroacetate) often show higher toxicity, while this compound’s aromatic structure may reduce acute toxicity, akin to 3-Hydroxyoctanoic Acid’s low hazard profile .

Table 2: Solvent and Reactivity Analogies

Trifluoroacetic Acid vs. Acetic Acid

Trifluoroacetic acid’s electron-withdrawing -CF₃ group increases acidity and solvent strength compared to acetic acid . Similarly, this compound’s ethyl esters may enhance its solvent compatibility for aromatic organic reactions compared to gallic acid.

Biological Activity

Tricarbethoxygallic acid (TCGA) is a polyphenolic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of TCGA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C16H18O7

Molecular Weight : 334.31 g/mol

IUPAC Name : 3,4,5-tricarbethoxybenzoic acid

The structural characteristics of TCGA contribute to its biological activities, particularly its ability to interact with various biological targets.

Antioxidant Activity

TCGA exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. Studies have shown that TCGA can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. The antioxidant activity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate electrons to neutralize free radicals.

Antimicrobial Properties

Research indicates that TCGA possesses antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic processes within the pathogens.

Anticancer Effects

TCGA has shown promising anticancer properties in various studies. It has been reported to inhibit the proliferation of cancer cells through several mechanisms:

- Induction of Apoptosis : TCGA can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, thereby preventing cancer cell division.

- Inhibition of Metastasis : Some studies suggest that TCGA may inhibit the metastatic potential of cancer cells by modulating signaling pathways involved in cell migration and invasion.

The biological activities of TCGA are mediated through various molecular mechanisms:

- Enzyme Inhibition : TCGA has been shown to inhibit specific enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression.

- Receptor Modulation : It can interact with cellular receptors involved in growth factor signaling, potentially altering cellular responses to external stimuli.

- Gene Expression Regulation : TCGA may influence the expression of genes associated with oxidative stress response and apoptosis.

Study 1: Antioxidant Activity Assessment

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of TCGA using DPPH and ABTS assays. The results indicated that TCGA exhibited a concentration-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 65 |

| 100 | 80 | 85 |

Study 2: Anticancer Activity in Breast Cancer Cells

In a preclinical study, TCGA was tested on MCF-7 breast cancer cells. The findings revealed that treatment with TCGA resulted in a significant reduction in cell viability and induced apoptosis.

| Treatment (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 25 | 75 | 15 |

| 50 | 50 | 40 |

| 100 | 20 | 70 |

Q & A

Q. How should researchers design multi-omics studies to explore this compound’s systemic effects?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) data from treated cell lines or model organisms. Use bioinformatics tools (e.g., STRING for protein networks, KEGG for pathway enrichment) to identify cross-omics correlations. Validate key targets via CRISPR-Cas9 knockouts or siRNA silencing. Ensure batch-effect correction and data normalization .

Q. What experimental frameworks are suitable for investigating this compound’s synergistic effects with other bioactive compounds?

- Methodological Answer : Employ checkerboard assays or combination index (CI) calculations to quantify synergy. Use isobolographic analysis to distinguish additive vs. synergistic interactions. Pair with transcriptomic profiling to identify co-regulated pathways. Replicate findings in 3D cell cultures or organoids for physiological relevance .

Methodological and Analytical Guidance

Q. How can researchers validate the purity of this compound batches for reproducibility?

- Methodological Answer : Combine elemental analysis (CHNS), HPLC (≥95% purity threshold), and differential scanning calorimetry (DSC) for crystallinity assessment. Document batch-specific impurities via LC-MS and compare with literature spectra. Adhere to ICH Q2(R1) guidelines for analytical method validation .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Use bootstrapping or Monte Carlo simulations to address non-normal distributions. Report effect sizes (e.g., Cohen’s d) for clinical relevance .

Q. How to address ethical and reproducibility challenges in this compound research?

- Methodological Answer : Pre-register experimental designs on platforms like Open Science Framework. Share raw data and code via repositories (e.g., Zenodo, GitHub). Use blinded analysis for subjective endpoints. Adhere to ARRIVE 2.0 guidelines for in vivo studies to enhance transparency .

Data Presentation Standards

- Tables/Figures : Include error bars in dose-response curves, label axes with units, and cite sources for non-original images .

- Triangulation : Validate hypotheses with ≥2 independent methods (e.g., computational + experimental) .

- Reproducibility : Document instrument settings (e.g., NMR pulse sequences, HPLC gradients) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.